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Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone,

offering high binding affinity and specificity to complementary DNA and RNA sequences. Their

resistance to enzymatic degradation makes them promising candidates for antisense

therapeutics. However, the cellular uptake of PNAs is notoriously inefficient, limiting their

therapeutic potential. The endosomolytic peptide L17E has emerged as a highly effective

vehicle for delivering PNAs into cells.[1][2]

L17E is a derivative of the spider venom peptide M-lycotoxin and facilitates the cytosolic

delivery of cargo by inducing macropinocytosis and subsequent endosomal escape.[1] These

application notes provide detailed protocols for utilizing L17E for PNA delivery through two

primary methods: co-treatment and covalent conjugation. The provided methodologies are

based on a robust GFP-based corrective splicing assay in HeLa cells.[1][3]

Mechanism of L17E-Mediated PNA Delivery
L17E facilitates the cellular uptake of PNAs through a multi-step process. Initially, the cationic

nature of L17E is thought to promote interaction with the cell membrane, inducing membrane

ruffling and macropinocytosis, a form of endocytosis. This process engulfs the L17E peptide

and the PNA cargo into large intracellular vesicles called macropinosomes. As the

macropinosome matures and acidifies, the L17E peptide undergoes a conformational change,
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allowing it to disrupt the endosomal membrane. This endosomolytic activity releases the PNA

into the cytoplasm, where it can reach its target nucleic acid sequence in the nucleus or

cytosol.

Figure 1: Proposed Mechanism of L17E-Mediated PNA Delivery
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Caption: Figure 1: Proposed Mechanism of L17E-Mediated PNA Delivery.

Data Presentation
The efficacy of L17E in delivering a splice-correcting PNA was quantified using a HeLa cell line

(HeLa 654) that expresses a GFP pre-mRNA with a splicing defect.[3] Successful PNA delivery

corrects the splicing and results in GFP expression, which can be measured by flow cytometry.
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Treatment
Method

L17E
Concentrati
on (µM)

PNA
Concentrati
on (µM)

% GFP
Positive
Cells

Fold
Increase in
GFP
Expression

Citation

Co-treatment 40 15 >90% 23 [1][4]

Co-treatment 40 30 >90% 23 [1][4]

Conjugation

(L17E-PNA)
-

10 (in serum-

free media)
~95% 32 [4]

Conjugation

(L17E-PNA)
-

20 (in

complete

media)

~95% 32 [4]

Table 1: Efficacy of L17E-Mediated PNA Delivery in HeLa 654 Cells.

Parameter L17E L17ER4 R10 Citation

Fold Increase in

GFP (Co-

treatment)

23 27 Modest [1][4]

Fold Increase in

GFP

(Conjugation)

32 37

Marked

Enhancement

over PNA alone

[4]

Table 2: Comparison of L17E with other delivery peptides.

Experimental Protocols
General Cell Culture and Maintenance of HeLa 654 Cells

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
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Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash

with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and

resuspend in fresh medium for plating.

Protocol 1: PNA Delivery via Co-treatment with L17E
This protocol describes the delivery of a PNA into HeLa 654 cells by simple co-incubation with

the L17E peptide.

Materials:

HeLa 654 cells

Complete culture medium

Serum-free DMEM

L17E peptide stock solution (e.g., 1 mM in sterile water)

PNA stock solution (e.g., 1 mM in sterile water)

24-well tissue culture plates

Procedure:

Cell Seeding: Seed HeLa 654 cells in a 24-well plate at a density of 1.75 x 10^5 cells per

well in complete culture medium.[5] Incubate overnight.

Preparation of Treatment Solution:

In a sterile microcentrifuge tube, dilute the L17E peptide stock solution in serum-free

DMEM to a final concentration of 40 µM.

In a separate tube, dilute the PNA stock solution in serum-free DMEM to the desired final

concentration (e.g., 1-30 µM).

Mix the L17E and PNA solutions together.

Cell Treatment:
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Aspirate the complete medium from the cells and wash once with PBS.

Add the L17E/PNA mixture to the cells.

Incubate for 4 hours at 37°C.[5]

Recovery:

Aspirate the treatment solution.

Add complete culture medium to the cells.

Incubate for an additional 20-44 hours to allow for splicing correction and GFP expression.

[5]

Analysis: Analyze GFP expression using fluorescence microscopy or flow cytometry.

Protocol 2: PNA Delivery using L17E-PNA Conjugates
This protocol involves the use of a pre-formed covalent conjugate of L17E and the PNA.

Materials:

HeLa 654 cells

Complete culture medium

Serum-free DMEM

L17E-PNA conjugate stock solution

24-well tissue culture plates

Procedure:

Cell Seeding: Seed HeLa 654 cells as described in Protocol 1.

Preparation of Treatment Solution: Dilute the L17E-PNA conjugate stock solution to the

desired final concentration (e.g., 5-20 µM) in either serum-free DMEM or complete medium.
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Cell Treatment:

Serum-free conditions: Treat cells for 7 minutes.[4]

Complete medium: Treat cells for 1 hour.[4]

Recovery:

Aspirate the treatment solution and wash the cells with PBS.

Add fresh complete culture medium.

Incubate for 20-44 hours.

Analysis: Analyze GFP expression using fluorescence microscopy or flow cytometry.

Protocol 3: Quantification of PNA Delivery by Flow
Cytometry
This protocol details the analysis of GFP expression in HeLa 654 cells following PNA delivery.

Materials:

Treated and untreated HeLa 654 cells

PBS

Trypsin-EDTA

Flow cytometry tubes

Flow cytometer

Procedure:

Cell Harvesting:

Aspirate the culture medium and wash the cells with PBS.
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Add Trypsin-EDTA and incubate until cells detach.

Neutralize with complete medium and transfer the cell suspension to a microcentrifuge

tube.

Centrifuge at 300 x g for 5 minutes.

Cell Staining (Optional for Viability): If viability analysis is required, resuspend the cell pellet

in a buffer containing a viability dye (e.g., Propidium Iodide or DAPI) according to the

manufacturer's instructions.

Flow Cytometry Analysis:

Resuspend the cell pellet in PBS or flow cytometry buffer.

Analyze the cells on a flow cytometer equipped with a 488 nm laser for GFP excitation.

Collect data on forward scatter (FSC), side scatter (SSC), and GFP fluorescence (typically

in the FL1 channel).

Gate on the live cell population based on FSC, SSC, and viability dye exclusion (if used).

Quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI)

of the GFP-positive population.

Protocol 4: Cell Viability Assessment (MTT Assay)
It is crucial to assess the cytotoxicity of L17E and L17E-PNA conjugates. The MTT assay is a

colorimetric assay for assessing cell metabolic activity.

Materials:

HeLa cells

L17E or L17E-PNA conjugate

96-well tissue culture plates

MTT solution (5 mg/mL in PBS)
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DMSO or solubilization buffer

Procedure:

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well

and incubate overnight.

Treatment: Treat the cells with a range of concentrations of L17E or L17E-PNA conjugate for

the desired duration (e.g., 4-24 hours). Include untreated control wells.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing viable cells to form formazan crystals.

Solubilization: Aspirate the medium and add 100 µL of DMSO or a suitable solubilization

buffer to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Visualization
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Figure 2: Experimental Workflow for L17E-Mediated PNA Delivery
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Caption: Figure 2: Experimental Workflow for L17E-Mediated PNA Delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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